4-isopropoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
Description
Properties
IUPAC Name |
4-propan-2-yloxy-N-thieno[2,3-d]pyrimidin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-10(2)21-12-5-3-11(4-6-12)15(20)19-14-13-7-8-22-16(13)18-9-17-14/h3-10H,1-2H3,(H,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWECBHPRLJCMOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=C3C=CSC3=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often include heating the reactants in solvents such as xylene or toluene, with the addition of desiccants like calcium chloride .
Industrial Production Methods
Industrial production methods for this compound may involve the use of palladium-catalyzed carbonylation reactions. For example, the carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines can yield thieno[2,3-d]pyrimidine-4-carboxylic acids, which can then be converted to the desired benzamide derivatives .
Chemical Reactions Analysis
Types of Reactions
4-isopropoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the isopropoxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve heating the reactants in solvents like ethanol or ethylene glycol .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Scientific Research Applications
4-isopropoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thienopyrimidine derivatives.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-isopropoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. Thienopyrimidine derivatives are known to inhibit various enzymes and signaling pathways, which can lead to their biological effects. For example, they may inhibit protein kinases, topoisomerases, or other enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key analogs differ in substituents on the benzamide ring and the thienopyrimidine core, impacting physicochemical and biological properties:
Key Findings from Comparative Analysis
In contrast, the trifluoromethyl phenoxy group in 8b introduces strong electron-withdrawing effects, which may enhance binding to hydrophobic pockets . Thiomorpholine in 8f adds sulfur-based hydrogen-bonding capacity and alters solubility profiles .
Biological Activity Trends: Compounds with electron-withdrawing groups (e.g., CF₃ in 8b) show pronounced antimicrobial activity, likely due to increased membrane permeability . Fluorine substituents (e.g., in 8f) improve metabolic stability and lipophilicity, critical for bioavailability .
Physicochemical Properties: The isopropylthio analog (CAS 919861-73-7) may exhibit higher oxidative instability compared to the target compound’s ether linkage . The sulfamoyl derivative has a higher molecular weight (361.4 vs.
Biological Activity
4-Isopropoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a compound that exemplifies the integration of thieno[2,3-d]pyrimidine and benzamide moieties, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its potential as an anticancer agent and its interactions with various biological targets.
Structural Characteristics
The compound features:
- Thieno[2,3-d]pyrimidine : This heterocyclic structure is recognized for its role in medicinal chemistry due to its ability to inhibit various kinases.
- Benzamide : A common pharmacophore that enhances the compound's potential therapeutic applications.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against multiple cancer cell lines. The thieno[2,3-d]pyrimidine derivatives have been reported to inhibit cell proliferation in:
- Acute Myeloid Leukemia (AML) : Studies show that these compounds can effectively reduce cell viability in AML cell lines, suggesting potential as anticancer agents .
- Breast Cancer : Some derivatives have demonstrated efficacy against breast cancer cells by targeting specific kinases involved in cancer progression .
The mechanism of action primarily involves the inhibition of key kinases that play crucial roles in cell signaling pathways associated with cancer. For instance:
- Kinase Inhibition : The compound shows promising results as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are pivotal in regulating the cell cycle .
- Molecular Docking Studies : These studies reveal a strong binding affinity of the compound to target proteins, enhancing our understanding of its structure-activity relationship (SAR) and guiding further optimization for improved potency .
Comparative Analysis of Related Compounds
To contextualize the biological activity of this compound, a comparison with structurally related compounds is useful. Below is a table summarizing key features:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 5,6-Dihydrothieno[2,3-d]pyrimidin-4-one | Thienopyrimidine | Anticancer activity |
| 4-(Pyrrolo[2,3-d]pyrimidin-4-yl)benzamide | Pyrrolopyrimidine | Kinase inhibition |
| Thieno[3,2-c]pyridin-4-amines | Thienopyridine | Antitumor effects |
| Benzothiazole derivatives | Benzothiazole | Antimicrobial and anticancer properties |
This comparison highlights the unique structural features and biological activities of this compound relative to other compounds.
Case Studies
Several studies have investigated the efficacy of thieno[2,3-d]pyrimidine derivatives in preclinical models:
- In Vivo Efficacy : A study demonstrated that a thieno[2,3-d]pyrimidine derivative exhibited significant tumor growth inhibition in xenograft models of human cancers .
- Combination Therapy : Research indicates that when used in combination with traditional chemotherapeutics like doxorubicin, these compounds can enhance therapeutic efficacy and overcome resistance mechanisms in cancer cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
